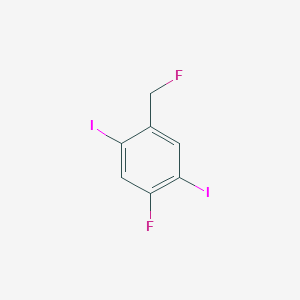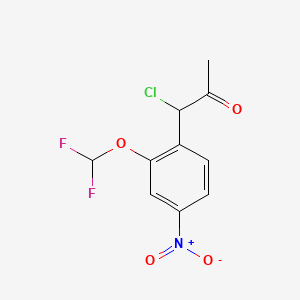
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2NO4 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a nitrophenyl group attached to a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)-4-nitrophenyl derivatives.
Formation of Propan-2-one Backbone: The propan-2-one backbone is introduced through reactions involving acetone or other suitable ketones under controlled conditions.
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and may require the use of catalysts or specific solvents to achieve high yields and purity.
Industrial production methods may involve optimization of these steps to ensure scalability, cost-effectiveness, and environmental safety.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethoxy)-4-nitrophenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: This compound differs by the presence of a hydroxy group instead of a nitro group, leading to different chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: The presence of a difluoromethyl group instead of a nitro group results in distinct physical and chemical properties.
These comparisons help in understanding the specific attributes and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C10H8ClF2NO4 |
|---|---|
Molecular Weight |
279.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethoxy)-4-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF2NO4/c1-5(15)9(11)7-3-2-6(14(16)17)4-8(7)18-10(12)13/h2-4,9-10H,1H3 |
InChI Key |
HMZPITWRQOAQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


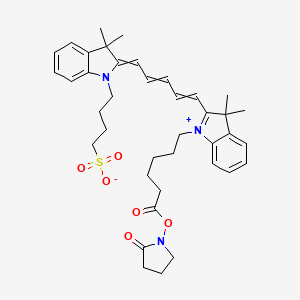
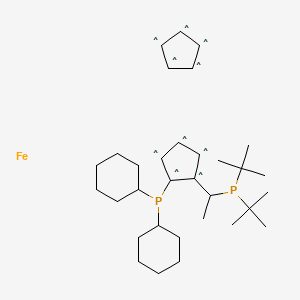
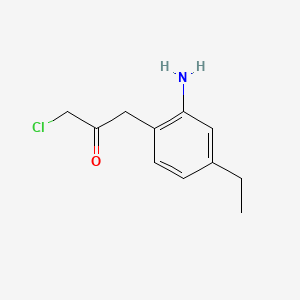
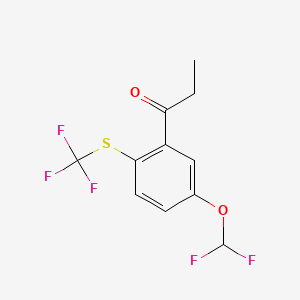
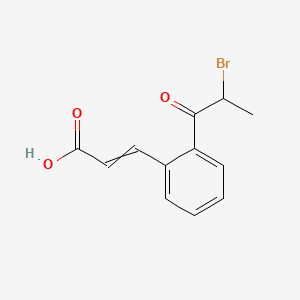
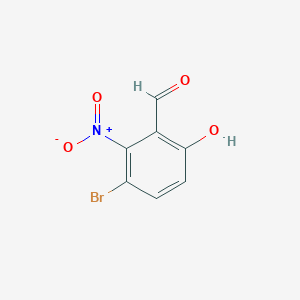
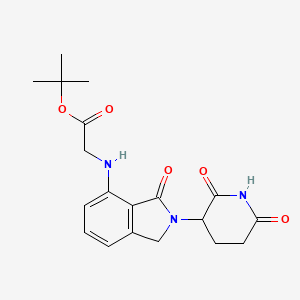

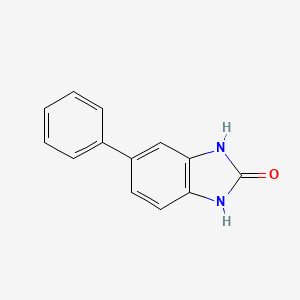
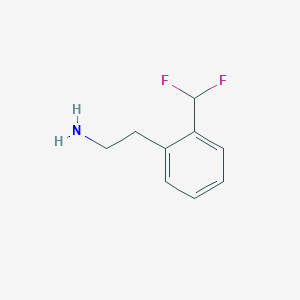
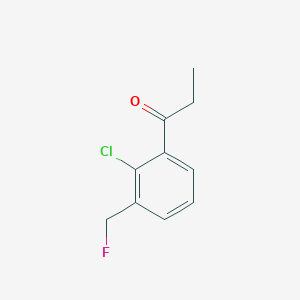
![2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14061961.png)
![1-[2-Hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid](/img/structure/B14061971.png)
